molecular formula C9H12BNO3 B11906787 Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- CAS No. 190058-85-6

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-

Cat. No.: B11906787
CAS No.: 190058-85-6
M. Wt: 193.01 g/mol
InChI Key: GFMJBBAAKDKKCC-UHFFFAOYSA-N
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Description

(4-Propionamidophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propionamide group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propionamidophenyl)boronic acid typically involves the reaction of 4-bromoaniline with propionyl chloride to form 4-propionamidoaniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield (4-Propionamidophenyl)boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Propionamidophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed from Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Amides: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (4-Propionamidophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group interacts with serine residues in the active site, forming a stable complex that prevents substrate binding .

Comparison with Similar Compounds

Uniqueness: (4-Propionamidophenyl)boronic acid is unique due to the presence of both the boronic acid and propionamide functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

190058-85-6

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[4-(propanoylamino)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)

InChI Key

GFMJBBAAKDKKCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CC)(O)O

Origin of Product

United States

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